1-(Piperidin-4-yl)ethan-1-amine

Description

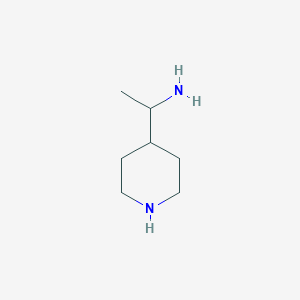

1-(Piperidin-4-yl)ethan-1-amine is a piperidine derivative featuring an ethylamine side chain at the 4-position of the piperidine ring. Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol. The compound serves as a versatile scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Piperidine derivatives are commonly explored for their pharmacokinetic properties, including bioavailability and metabolic stability, making them valuable in drug discovery .

Properties

IUPAC Name |

1-piperidin-4-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(8)7-2-4-9-5-3-7/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCLDXHGACDYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)ethan-1-amine can be synthesized through several methods. One common route involves the reduction of piperidin-4-yl ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the reductive amination of piperidin-4-yl ethanone with ammonia or primary amines in the presence of hydrogen and a suitable catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Piperidin-4-yl ethanone, piperidin-4-yl acetic acid.

Reduction: Secondary and tertiary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(Piperidin-4-yl)ethan-1-amine has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

The structural flexibility of 1-(Piperidin-4-yl)ethan-1-amine allows for diverse modifications, leading to compounds with varied biological activities. Below is a detailed comparison with key analogues:

Key Observations :

- Halogenation : The introduction of halogens (e.g., bromine, chlorine) enhances target binding affinity and metabolic stability. For instance, the bromo-chloropyrimidine substituent in the kinase inhibitor (MW 331.65) improves selectivity for ATP-binding pockets .

- Regulatory Implications : Substituents like the nitrobenzimidazole in Metonitazene confer opioid activity, leading to its classification as a Schedule I controlled substance .

Pharmacological and Regulatory Considerations

- Kinase Inhibitors: Compounds with pyrimidine or quinoline substituents (e.g., ) show promise in oncology by blocking PD-1/PD-L1 interactions or kinase signaling .

- Regulatory Status : Structural modifications can drastically alter legal classifications. For example, Metonitazene’s nitro group places it under strict regulatory control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.